molecular formula C10H6BrClN2 B12619430 5-Bromo-2'-chloro-2,3'-bipyridine CAS No. 942205-99-4

5-Bromo-2'-chloro-2,3'-bipyridine

Cat. No.: B12619430
CAS No.: 942205-99-4
M. Wt: 269.52 g/mol
InChI Key: IDLUBXMKPAIZQB-UHFFFAOYSA-N
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Description

5-Bromo-2’-chloro-2,3’-bipyridine is a heterocyclic organic compound with the molecular formula C10H6BrClN2 and a molecular weight of 269.53 g/mol . It is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond. This compound is primarily used in research settings and has applications in various fields such as chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2’-chloro-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for 5-Bromo-2’-chloro-2,3’-bipyridine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2’-chloro-2,3’-bipyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with a phenylboronic acid would yield a bipyridine derivative with a phenyl group attached to one of the pyridine rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2’-chloro-2,3’-bipyridine is unique due to its specific halogen substitutions, which confer distinct electronic and steric properties. These properties make it particularly useful in forming stable metal complexes and in applications requiring precise control over molecular interactions .

Properties

CAS No.

942205-99-4

Molecular Formula

C10H6BrClN2

Molecular Weight

269.52 g/mol

IUPAC Name

3-(5-bromopyridin-2-yl)-2-chloropyridine

InChI

InChI=1S/C10H6BrClN2/c11-7-3-4-9(14-6-7)8-2-1-5-13-10(8)12/h1-6H

InChI Key

IDLUBXMKPAIZQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NC=C(C=C2)Br

Origin of Product

United States

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